N1-cyclopropyl-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide
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Overview
Description
N1-cyclopropyl-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide is a synthetic organic compound with the molecular formula C10H18N2O3S and a molecular weight of 246.33. This compound is characterized by the presence of a cyclopropyl group, a hydroxy-methyl group, and a methylthio group attached to an oxalamide backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cyclopropyl-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide typically involves the reaction of cyclopropylamine with oxalyl chloride to form an intermediate, which is then reacted with 2-hydroxy-2-methyl-3-(methylthio)propylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction temperature is maintained at a low level to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and solvents, along with stringent quality control measures, ensures the consistency and purity of the final product. The industrial process is optimized for high yield and minimal waste generation.
Chemical Reactions Analysis
Types of Reactions
N1-cyclopropyl-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The hydroxy and methylthio groups can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The oxalamide backbone can be reduced to form amines.
Substitution: The cyclopropyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Azides and nitriles.
Scientific Research Applications
N1-cyclopropyl-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a potential therapeutic agent due to its unique chemical properties.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-cyclopropyl-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The hydroxy and methylthio groups play a crucial role in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- N1-cyclopropyl-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide.
- N1-cyclopropyl-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide.
Uniqueness
This compound is unique due to the presence of both hydroxy and methylthio groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N'-cyclopropyl-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3S/c1-10(15,6-16-2)5-11-8(13)9(14)12-7-3-4-7/h7,15H,3-6H2,1-2H3,(H,11,13)(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTPGUBPWSXOEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1CC1)(CSC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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